2-(Methylthio)ethyl methacrylate chemical structure and properties
2-(Methylthio)ethyl methacrylate chemical structure and properties
An In-depth Technical Guide on 2-(Methylthio)ethyl Methacrylate (B99206): Structure, Properties, and Applications in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methylthio)ethyl methacrylate (MTEMA) is a functional monomer that has garnered significant interest in the field of polymer chemistry, particularly for the development of advanced biomaterials. Its unique thioether side chain imparts stimuli-responsive properties, making polymers derived from it ideal candidates for sophisticated drug delivery systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and polymerization of MTEMA. It further delves into the applications of poly(2-(methylthio)ethyl methacrylate) (PMTEMA) and its oxidized derivatives in creating stimuli-responsive nanoparticles for targeted drug release. Detailed experimental protocols for its polymerization and subsequent modification are provided, alongside a discussion on the cytotoxicity of these materials.
Chemical Structure and Physicochemical Properties
2-(Methylthio)ethyl methacrylate is an ester of methacrylic acid containing a sulfur atom in its side chain. This thioether group is the key to its functionality, offering a site for controlled oxidation, which in turn modulates the polymer's solubility and interaction with biological environments.
Chemical Structure:
Table 1: Physicochemical Properties of 2-(Methylthio)ethyl Methacrylate [1][2][3][4][5][6]
| Property | Value |
| IUPAC Name | 2-(methylthio)ethyl 2-methylprop-2-enoate |
| Synonyms | MTEMA, 2-(Methylsulfanyl)ethyl methacrylate |
| CAS Number | 14216-23-0 |
| Molecular Formula | C7H12O2S |
| Molecular Weight | 160.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.04 g/mL at 25 °C |
| Boiling Point | 38 °C at 0.06 mmHg; 95-98 °C at 4 mmHg |
| Refractive Index (n20/D) | 1.48 |
| Flash Point | 88 °C (closed cup) |
| SMILES | CSCCOC(=O)C(C)=C |
| InChI | 1S/C7H12O2S/c1-6(2)7(8)9-4-5-10-3/h1,4-5H2,2-3H3 |
| InChIKey | MLGMNVSTCSILMV-UHFFFAOYSA-N |
Polymerization of 2-(Methylthio)ethyl Methacrylate
Poly(2-(methylthio)ethyl methacrylate) (PMTEMA) is commonly synthesized via controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT allows for the synthesis of polymers with well-defined molecular weights and low dispersity, which is crucial for biomedical applications.[7][8][9][10][11]
Experimental Protocol: RAFT Polymerization of MTEMA
This protocol describes a typical thermally initiated RAFT polymerization of MTEMA.[7][8]
Materials:
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2-(Methylthio)ethyl methacrylate (MTEMA), inhibitor removed
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2,2′-Azobis(2-methylpropionitrile) (AIBN), initiator
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2-Cyano-2-propyl dodecyl trithiocarbonate, RAFT agent
-
Anhydrous solvent (e.g., dioxane or dimethylformamide)
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Schlenk flask and line
-
Magnetic stirrer and oil bath
Procedure:
-
MTEMA is passed through a column of basic alumina (B75360) to remove the inhibitor.
-
In a Schlenk flask, the RAFT agent and AIBN are dissolved in the chosen anhydrous solvent.
-
The MTEMA monomer is then added to the flask. The molar ratio of monomer:RAFT agent:initiator can be varied to target a specific molecular weight (e.g., 50:1:0.1).
-
The reaction mixture is degassed by three freeze-pump-thaw cycles to remove oxygen, which can terminate the polymerization.
-
The flask is backfilled with an inert gas (e.g., nitrogen or argon) and placed in a preheated oil bath at a specific temperature (e.g., 70 °C).
-
The polymerization is allowed to proceed for a set time (e.g., 4-24 hours), with samples taken periodically to monitor monomer conversion and polymer molecular weight by ¹H NMR and Gel Permeation Chromatography (GPC), respectively.
-
The polymerization is quenched by cooling the reaction vessel in an ice bath and exposing it to air.
-
The resulting polymer is purified by precipitation in a non-solvent (e.g., cold methanol (B129727) or hexane) and dried under vacuum.
Stimuli-Responsive Properties and Applications in Drug Delivery
The thioether group in PMTEMA is susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[1][4][12] This oxidation converts the hydrophobic thioether to a more hydrophilic sulfoxide (B87167) and subsequently to a sulfone. This change in polarity can be harnessed to design "smart" drug delivery systems that release their payload in response to the elevated ROS levels often found in pathological environments like tumors or sites of inflammation.[1][4]
Oxidation of PMTEMA to Poly(2-(methylsulfinyl)ethyl methacrylate) (PMSEM)
Controlled oxidation is crucial to obtain the desired sulfoxide form without significant formation of the sulfone, which has been shown to increase cytotoxicity.[7][8]
Experimental Protocol: Oxidation of PMTEMA [7][8]
Materials:
-
Poly(2-(methylthio)ethyl methacrylate) (PMTEMA)
-
Hydrogen peroxide (H₂O₂) (e.g., 30 wt. % in H₂O)
-
Solvent (e.g., dichloromethane (B109758) or methanol)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
PMTEMA is dissolved in the chosen solvent in a round-bottom flask.
-
A slight molar excess of hydrogen peroxide (e.g., 1.1 equivalents per thioether group) is added dropwise to the polymer solution at room temperature.
-
The reaction is stirred for a specified time (e.g., 24 hours).
-
The extent of oxidation can be monitored by ¹H NMR spectroscopy by observing the shift of the protons adjacent to the sulfur atom.
-
The resulting poly(2-(methylsulfinyl)ethyl methacrylate) (PMSEM) is purified by dialysis against deionized water to remove unreacted H₂O₂ and solvent, followed by lyophilization.
ROS-Responsive Nanoparticles for Drug Delivery
Amphiphilic block copolymers containing a PMTEMA block can self-assemble in aqueous solution to form nanoparticles, such as micelles or vesicles, with a hydrophobic PMTEMA core. These nanoparticles can encapsulate hydrophobic drugs. In a high-ROS environment, the PMTEMA core is oxidized to the hydrophilic PMSEM, leading to the disassembly of the nanoparticle and the release of the encapsulated drug.[1][4][12]
Cytotoxicity
The biocompatibility of polymers is a critical factor for their use in drug delivery. Studies have shown that while PMTEMA and PMSEM exhibit reasonable biocompatibility at concentrations relevant for drug delivery, over-oxidation to the sulfone form can significantly increase cytotoxicity.[7][8] Therefore, precise control over the oxidation process is paramount.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability.
Materials:
-
Polymer solution in sterile cell culture medium
-
Mammalian cell line (e.g., L929 fibroblasts or a relevant cancer cell line)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium containing various concentrations of the polymer to be tested. A control group with medium only is also included.
-
The cells are incubated with the polymer for a defined period (e.g., 24, 48, or 72 hours).
-
After incubation, the medium containing the polymer is removed, and MTT solution is added to each well. The plate is incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution in each well is measured using a plate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage relative to the control group.
Table 2: Comparative Cytotoxicity of Methacrylate-Based Materials [2]
| Material | Cell Line | Assay | Cell Viability (%) (Freshly Mixed) | Cell Viability (%) (Set) |
| Super-Bond C&B (Methacrylate-based) | L929 | MTS | 66.0 ± 13.6 | 100 ± 21.9 |
| Super-Bond RC Sealer (Methacrylate-based) | L929 | MTS | 55.5 ± 15.6 | 81.8 ± 38.5 |
| MetaSEAL (Methacrylate-based) | L929 | MTS | 10.6 ± 0.7 | 24.9 ± 7.9 |
| AH Plus Sealer (Epoxy Resin-based) | L929 | MTS | 8.9 ± 2.2 | 23.6 ± 10.0 |
Note: This table provides a general comparison of methacrylate-based materials and is not specific to PMTEMA. The cytotoxicity of PMTEMA and its derivatives should be determined on a case-by-case basis.
Conclusion
2-(Methylthio)ethyl methacrylate is a versatile monomer for the synthesis of advanced, stimuli-responsive polymers. The ability to precisely control its polymerization using techniques like RAFT and to subsequently modify the polymer through controlled oxidation opens up a wide range of possibilities for the development of sophisticated drug delivery systems. The ROS-responsive nature of PMTEMA-based materials makes them particularly promising for targeted therapies in diseases characterized by oxidative stress. Future research will likely focus on the in vivo efficacy and biocompatibility of these systems, bringing them closer to clinical applications.
References
- 1. Frontiers | Reactive Oxygen Species Responsive Polymers for Drug Delivery Systems [frontiersin.org]
- 2. Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reactive oxygen species-responsive polymer drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejmanager.com [ejmanager.com]
- 6. publications.iupac.org [publications.iupac.org]
- 7. Synthesis of Poly(2-(methylsulfinyl)ethyl methacrylate) via Oxidation of Poly(2-(methylthio)ethyl methacrylate): Evaluation of the Sulfoxide Side Chain on Cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. RAFT剤を用いた典型的な重合反応例 [sigmaaldrich.com]
- 10. boronmolecular.com [boronmolecular.com]
- 11. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
